molecular formula C12H16O4 B108384 Propyl 2,4-dihydroxy-3,6-dimethylbenzoate CAS No. 261174-49-6

Propyl 2,4-dihydroxy-3,6-dimethylbenzoate

Cat. No. B108384
CAS RN: 261174-49-6
M. Wt: 224.25 g/mol
InChI Key: WSXSVJXLDVEMLK-UHFFFAOYSA-N
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Description

Propyl 2,4-dihydroxy-3,6-dimethylbenzoate is a chemical compound with the molecular formula C12H16O4 . It is also known as n-propyl 2,4-dihydroxy-3,6-dimethylbenzoate . The compound has a molecular weight of 224.257 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C12H16O4/c1-4-5-16-12(15)10-7(2)6-9(13)8(3)11(10)14/h6,13-14H,4-5H2,1-3H3 . This indicates the presence of 12 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms in the molecule .

Scientific Research Applications

Antimicrobial Properties

Propyl 2,4-dihydroxy-3,6-dimethylbenzoate has shown promising results in antimicrobial applications. A study by Medeiros et al. (2011) identified new depsides from the endophytic fungus Cladosporium uredinicola, including 3-hydroxy-2,5-dimethylphenyl 2,4-dihydroxy-3,6-dimethylbenzoate. These compounds exhibited moderate bacteriostatic and bactericidal effects on several bacterial strains such as Escherichia coli and Staphylococcus aureus (Medeiros et al., 2011).

Antibacterial and Anticancer Activities

A 2022 study by Putri et al. isolated methyl 2,4-dihydroxy-3,6-dimethylbenzoate from the lichen Phyloporon aciculare. This compound showed selective antibacterial activity and has been indicated to possess anti-inflammatory and anticancer activities (Putri et al., 2022).

Synthesis and Chemical Studies

Barrett et al. (1981) described the synthesis of various alkyl β-resorcylate derivatives including methyl 2,4-dihydroxy-6-methyl- and -3,6-dimethylbenzoates. This work focuses on the condensation reactions and provides a foundation for the synthesis of similar compounds (Barrett et al., 1981).

Antioxidant Activity

Taha et al. (2013) synthesized various 2,4-dimethylbenzoylhydrazones and evaluated their antioxidant activity. The synthesized compounds, related to this compound, showed significant DPPH radical scavenging activity, suggesting potential as antioxidants (Taha et al., 2013).

Corrosion Inhibition

Hu et al. (2016) explored the use of benzothiazole derivatives as corrosion inhibitors for steel, which is indirectly related to the chemical properties of this compound. The study highlighted the potential application of similar compounds in protecting metals against corrosion (Hu et al., 2016).

properties

IUPAC Name

propyl 2,4-dihydroxy-3,6-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-5-16-12(15)10-7(2)6-9(13)8(3)11(10)14/h6,13-14H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXSVJXLDVEMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(C(=C(C=C1C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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